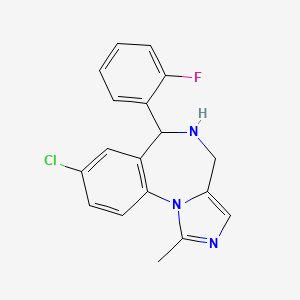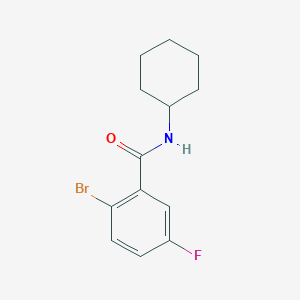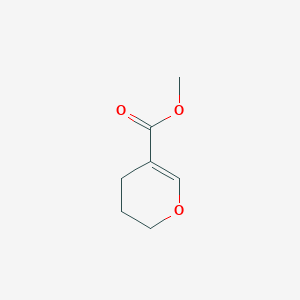
methyl 3,4-dihydro-2H-pyran-5-carboxylate
Vue d'ensemble
Description
Methyl 3,4-dihydro-2H-pyran-5-carboxylate is a chemical compound with the molecular formula C7H10O3 . It is also known as methyl-methyl-3,4-dihydro-2H-pyran-5-carboxylate . This compound is used as an intermediate in the synthesis of the main compound 6-chlorohexanone .
Synthesis Analysis
The synthesis of methyl 3,4-dihydro-2H-pyran-5-carboxylate involves several steps . The process begins with the alkylation of 1-Bromo-3-chloropropane with Methylacetoacetate to prepare a haloketone . This haloketone is then O-alkylated with sodium methoxide to obtain the desired molecule in its crude form . The content is then purified by fractional distillation to obtain the purified molecule .Molecular Structure Analysis
The molecular structure of methyl 3,4-dihydro-2H-pyran-5-carboxylate consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The average mass of the molecule is 141.145 Da and the monoisotopic mass is 141.055725 Da .Chemical Reactions Analysis
While specific chemical reactions involving methyl 3,4-dihydro-2H-pyran-5-carboxylate are not extensively documented, the compound is known to be used as an intermediate in the synthesis of 6-chlorohexanone .Physical And Chemical Properties Analysis
Methyl 3,4-dihydro-2H-pyran-5-carboxylate has a boiling point of 243.7±29.0 °C at 760 mmHg . The compound has a flash point of 100.0±17.8 °C . It has 3 hydrogen bond acceptors and 1 hydrogen bond donor .Applications De Recherche Scientifique
-
Physical Chemistry
- Summary : 3,4-dihydro-2H-pyran (34DHP) has been studied for its conformational interconversion in both the neutral (S0) and the cationic (D0) ground states . This is due to its structural similarity to cyclohexene, an important molecule in stereochemistry .
- Methods : High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy was utilized to obtain information regarding the adiabatic ionic transition between the S0 and the D0 states .
- Results : The adiabatic ionization energy of 34DHP was accurately determined to be 8.3355 ± 0.0005 eV (67\u2006230 ± 4 cm −1) .
-
Synthesis of Natural Products
- Summary : The 2H-pyran ring, which includes 3,4-dihydro-2H-pyran, is a structural motif present in many natural products . It is a strategic key intermediate in the construction of many of these structures .
- Methods : The synthesis of 2H-pyrans has been achieved through various methods, including Knoevenagel, propargyl Claisen, cycloisomerization, and oxa-electrocyclization .
- Results : Despite the instability associated with the heterocyclic ring, 2H-pyrans have been successfully synthesized as simple and stable monocyclic structures or as part of fused polycyclic structures .
-
Synthesis of Tetrahydropyranylated Products
-
Synthesis of Tetrahydropyran Derivatives
Propriétés
IUPAC Name |
methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)6-3-2-4-10-5-6/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZSEFKEENKBKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=COCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434044 | |
| Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
CAS RN |
86971-83-7 | |
| Record name | methyl 3,4-dihydro-2H-pyran-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



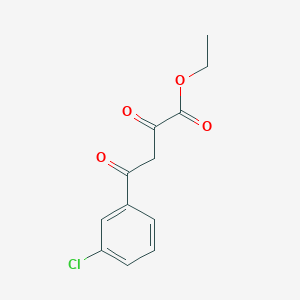
![N-[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecyl) benzyloxycarbonyloxy]succinimide](/img/structure/B1599742.png)
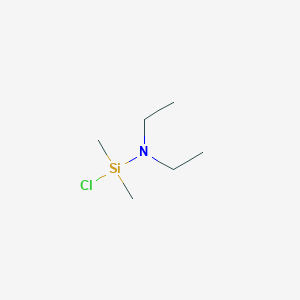
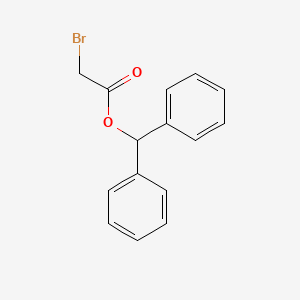
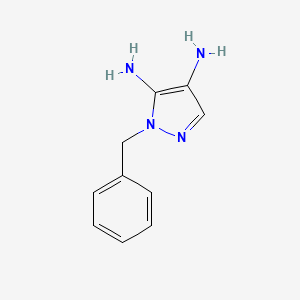
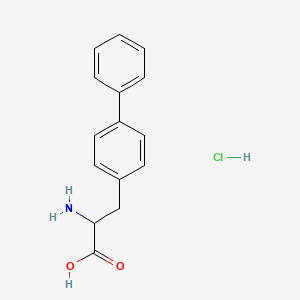
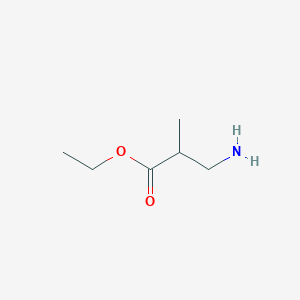
![4,7-Dihydro-imidazole[4,5-d]1,3-diazepine-8(1H)-one](/img/structure/B1599751.png)
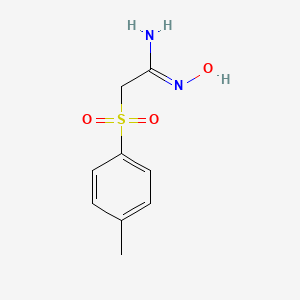
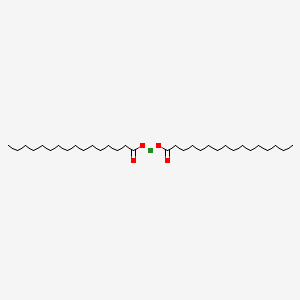
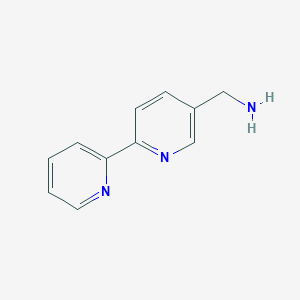
![Propan-2-yl 3-[[benzyl(methyl)amino]methyl]-7-[(2,6-difluorophenyl)methyl]-2-[4-(2-methylpropanoylamino)phenyl]-4-oxothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B1599759.png)
